4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine
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Overview
Description
ETP 45835 dihydrochloride is a chemical compound known for its role as an inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). These kinases are involved in the regulation of protein synthesis and are implicated in various cellular processes, including cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETP 45835 dihydrochloride involves the formation of a pyrazolyl-pyridine structure. The key steps include the reaction of 4-piperidinyl-1H-pyrazole with pyridine derivatives under controlled conditions. The reaction typically requires the use of solvents like water and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ETP 45835 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .
Chemical Reactions Analysis
Types of Reactions
ETP 45835 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving ETP 45835 dihydrochloride include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of ETP 45835 dihydrochloride depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
ETP 45835 dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
ETP 45835 dihydrochloride exerts its effects by selectively inhibiting Mnk1 and Mnk2 kinases. These kinases are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis. By inhibiting Mnk1 and Mnk2, ETP 45835 dihydrochloride reduces the phosphorylation of eIF4E, thereby affecting protein synthesis and cellular processes such as growth and survival .
Comparison with Similar Compounds
Similar Compounds
ETP 45835: The non-dihydrochloride form of the compound.
Mnk Inhibitor II: Another inhibitor of Mnk kinases with similar selectivity and potency.
Uniqueness
ETP 45835 dihydrochloride is unique due to its high selectivity for Mnk1 and Mnk2 kinases and its ability to inhibit these kinases at nanomolar concentrations. This selectivity makes it a valuable tool for studying the role of Mnk kinases in various cellular processes and for developing potential therapeutic agents .
Properties
Molecular Formula |
C13H16N4 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H16N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17) |
InChI Key |
VXNHTGWDWVCFSI-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3 |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3 |
Synonyms |
4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride |
Origin of Product |
United States |
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